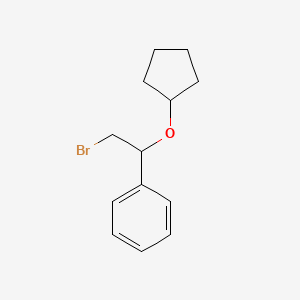
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a cyclopentyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-(cyclopentyloxy)ethyl)benzene typically involves the bromination of an appropriate precursor. One common method is the electrophilic aromatic substitution reaction where benzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom . The cyclopentyloxy group can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the benzene ring is replaced by the cyclopentyloxy group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and catalysts such as FeBr3 are used.
Nucleophilic Substitution: Strong bases like sodium hydroxide (NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution with hydroxide ions can produce phenol derivatives .
Scientific Research Applications
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with various molecular targets. In electrophilic substitution reactions, the compound forms a positively charged intermediate (benzenonium ion) which then undergoes further reactions to yield the final product . In nucleophilic substitution, the compound forms a negatively charged intermediate which then loses a halide ion to form the final product .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: Similar in structure but lacks the cyclopentyloxy group.
1-Bromo-2-ethylbenzene: Similar but with an ethyl group instead of the cyclopentyloxy group.
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
(2-bromo-1-cyclopentyloxyethyl)benzene |
InChI |
InChI=1S/C13H17BrO/c14-10-13(11-6-2-1-3-7-11)15-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2 |
InChI Key |
ORBHVSYRPRPNGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



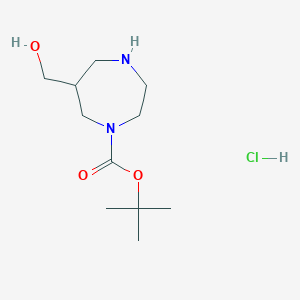
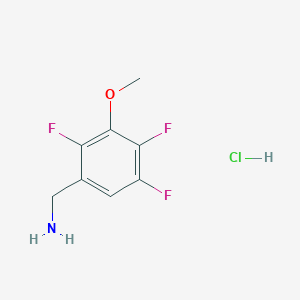
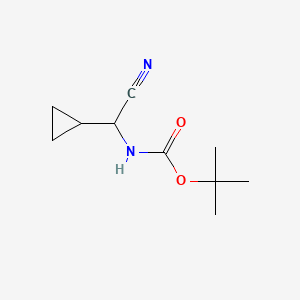
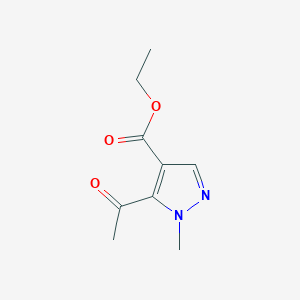
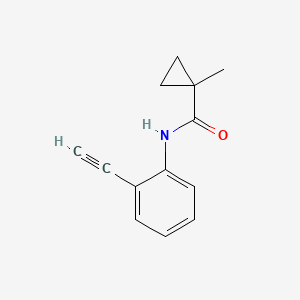
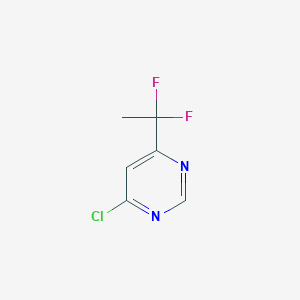
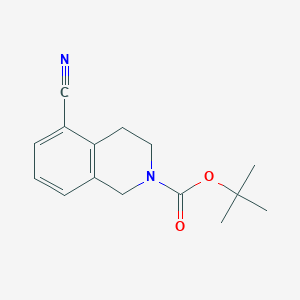
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)
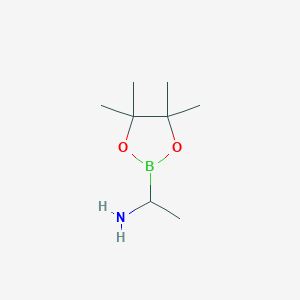
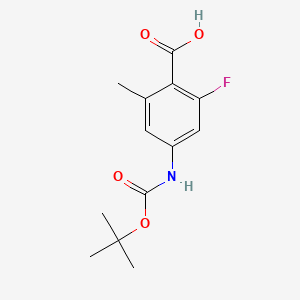

![tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate](/img/structure/B13505097.png)
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine](/img/structure/B13505099.png)
